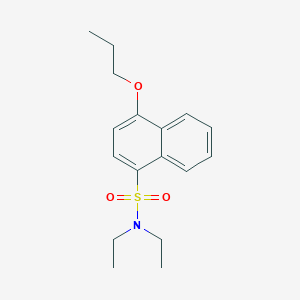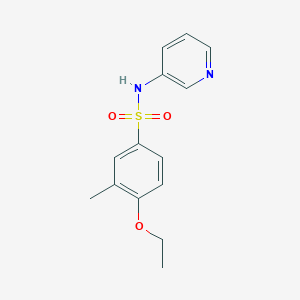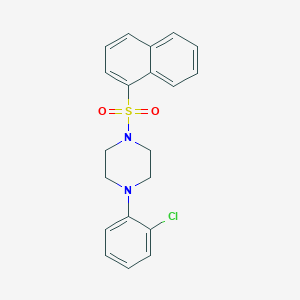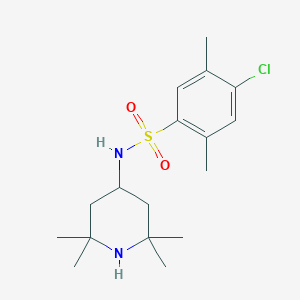![molecular formula C19H23ClN2O3S B245668 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B245668.png)
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine, commonly known as CMDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CMDP belongs to the class of sulfonyl piperazine compounds that have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The exact mechanism of action of CMDP is not fully understood. However, it is believed that CMDP exerts its pharmacological effects by modulating the activity of certain receptors in the central nervous system, including the serotonin and dopamine receptors.
Biochemical and Physiological Effects:
CMDP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce pain, and exhibit antitumor activity. In addition, CMDP has been found to modulate the activity of certain neurotransmitters in the central nervous system, including serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMDP is its potential pharmacological properties, including anti-inflammatory, analgesic, and antitumor effects. However, one of the limitations of CMDP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There is still much to be learned about the potential pharmacological properties of CMDP. Future research could focus on elucidating the exact mechanism of action of CMDP, as well as exploring its potential therapeutic applications in various disease states, including inflammation, pain, and cancer. Additionally, further studies could investigate the pharmacokinetics and toxicity of CMDP to determine its safety and efficacy in humans.
Synthesemethoden
CMDP can be synthesized through a multistep process that involves the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain CMDP in its pure form.
Wissenschaftliche Forschungsanwendungen
CMDP has been extensively studied for its potential pharmacological properties in various fields of scientific research. One of the major areas of interest is its anti-inflammatory and analgesic effects. Several studies have demonstrated that CMDP can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Eigenschaften
Molekularformel |
C19H23ClN2O3S |
|---|---|
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
1-(4-chloro-2-methoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-6-17(12-15(14)2)21-8-10-22(11-9-21)26(23,24)19-7-5-16(20)13-18(19)25-3/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
BPKYDHGYLHKYHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)

![4-[(4-Methyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B245589.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B245590.png)

![4-{[(4-Ethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B245609.png)

![Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B245626.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)


![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)
